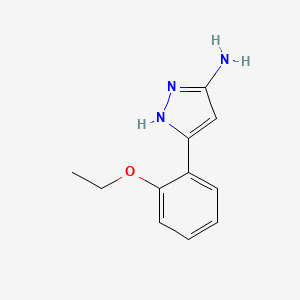
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride is a chemical compound that features a triazole ring and a piperidine ring. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, is significant due to its wide range of biological activities. The piperidine ring, a six-membered ring containing one nitrogen atom, is commonly found in many pharmacologically active compounds. This compound is of interest in various fields including medicinal chemistry, due to its potential therapeutic applications.
準備方法
The synthesis of 1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids. The triazole intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a more reduced form.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
科学的研究の応用
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperidine hydrochloride can be compared with other similar compounds such as:
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)piperazine hydrochloride: This compound has a piperazine ring instead of a piperidine ring, which can alter its biological activity and pharmacokinetic properties.
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)morpholine hydrochloride: The presence of a morpholine ring can affect the compound’s solubility and stability.
1-(2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl)azepane hydrochloride: This compound features an azepane ring, which can influence its binding interactions and overall efficacy.
The uniqueness of this compound lies in its specific combination of the triazole and piperidine rings, which can confer distinct biological activities and therapeutic potential.
特性
IUPAC Name |
1-[2-(3-chloro-1,2,4-triazol-1-yl)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4.ClH/c10-9-11-8-14(12-9)7-6-13-4-2-1-3-5-13;/h8H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYOFXXOKDOHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC(=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)



![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2459587.png)
![N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2459588.png)







![1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459603.png)
